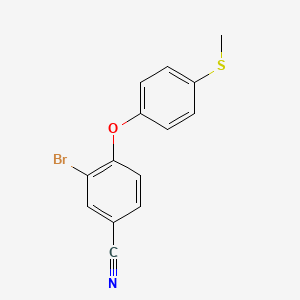
3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile
Overview
Description
Scientific Research Applications
Photodynamic Therapy Applications
- Photodynamic Therapy (PDT): The synthesis and characterization of zinc phthalocyanine derivatives, including ones with structural similarities to 3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile, show potential for applications in photodynamic therapy. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Applications
- Antibacterial Properties: Bromophenols isolated from marine algae, structurally related to 3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile, have shown significant antibacterial activity against various bacterial strains. These compounds' molecular structure contributes to their efficacy in inhibiting bacterial growth (Xu et al., 2003).
Antioxidant Activity
- Natural Antioxidants: Bromophenols from marine red algae, similar in structure to 3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile, have been identified as potent natural antioxidants. These compounds show strong free radical scavenging activity, suggesting their potential use in preventing oxidative deterioration in food and other applications (Li et al., 2011).
Enzyme Inhibition
- Enzyme Inhibition Applications: Some bromophenol derivatives have been synthesized and evaluated for their inhibitory effects on critical enzymes like acetylcholinesterase and carbonic anhydrase. These compounds' molecular architecture, akin to 3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile, allows for potential applications in designing inhibitors for these enzymes (Bayrak et al., 2019).
properties
IUPAC Name |
3-bromo-4-(4-methylsulfanylphenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNOS/c1-18-12-5-3-11(4-6-12)17-14-7-2-10(9-16)8-13(14)15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLIFHAKBBNRRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



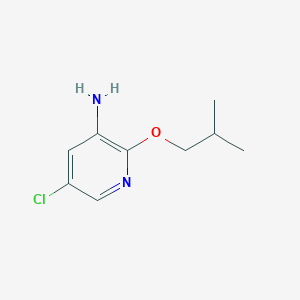
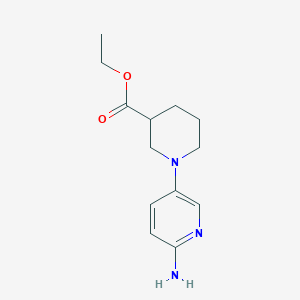
![6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid](/img/structure/B1406033.png)
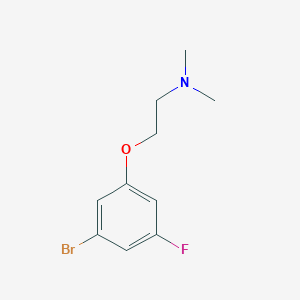
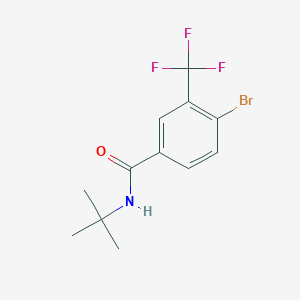
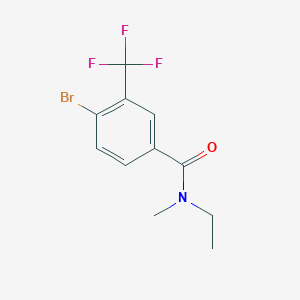
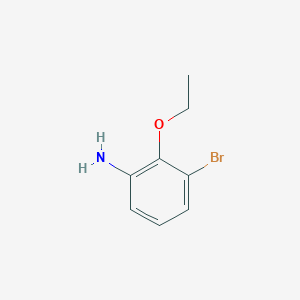
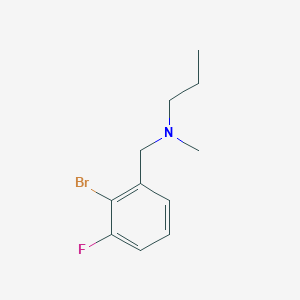
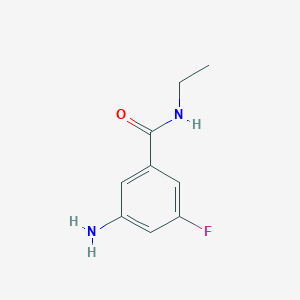
![3-Bromo-5-[(cyclobutylamino)methyl]aniline](/img/structure/B1406043.png)
![5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B1406045.png)
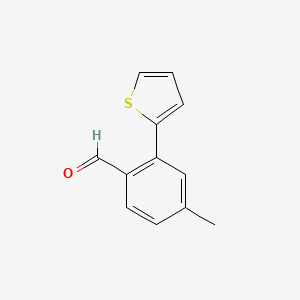
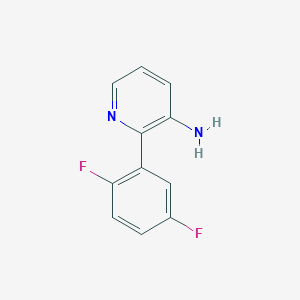
![N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine](/img/structure/B1406052.png)